molecular formula C6H8O4 B158057 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone CAS No. 10230-62-3

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone

Cat. No.: B158057
CAS No.: 10230-62-3
M. Wt: 144.12 g/mol
InChI Key: GMQUMWVEWMCMOQ-UHFFFAOYSA-N
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Description

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone is a naturally occurring organic compound known for its sweet, caramel-like aroma. It is commonly found in various food products, including soy sauce, roasted coffee, and honey. This compound is a key flavor component and has been extensively studied for its role in the Maillard reaction, which is responsible for the browning and flavor development in cooked foods .

Preparation Methods

Synthetic Routes and Reaction Conditions

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be synthesized through several methods. One common approach involves the Maillard reaction, where reducing sugars react with amino acids under heat. This reaction is typically carried out at elevated temperatures (around 120-150°C) and can be catalyzed by acidic or basic conditions .

Industrial Production Methods

In industrial settings, this compound is often produced as a byproduct of food processing, particularly in the production of soy sauce and roasted coffee. The compound can be isolated and purified using techniques such as solvent extraction and chromatography .

Chemical Reactions Analysis

Types of Reactions

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone exerts its effects involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

2,4-Dihydroxy-2,5-dimethyl-3(2H)-furanone can be compared with other similar compounds, such as:

    2,5-Dimethyl-4-hydroxy-3(2H)-furanone: Another key flavor compound with a similar structure but different sensory properties.

    2,4-Dihydroxy-2,5-dimethyl-3(2H)-thiophenone: A sulfur-containing analog with distinct aroma characteristics.

    2,3-Dihydroxy-2,5-dimethyl-3(2H)-furanone: A related compound with variations in hydroxyl group positioning

These comparisons highlight the unique properties of this compound, particularly its role in flavor development and its diverse applications in various fields.

Properties

IUPAC Name

2,4-dihydroxy-2,5-dimethylfuran-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O4/c1-3-4(7)5(8)6(2,9)10-3/h7,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMQUMWVEWMCMOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)C(O1)(C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

144.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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